molecular formula C8H11Br2N B093411 N-(2-Bromoethyl)aniline hydrobromide CAS No. 1005-66-9

N-(2-Bromoethyl)aniline hydrobromide

Cat. No.: B093411
CAS No.: 1005-66-9
M. Wt: 280.99 g/mol
InChI Key: MXNALQRSXHOIEA-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)aniline hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a brominated derivative of aniline, where the bromine atom is attached to the ethyl group linked to the nitrogen atom of aniline. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Bromoethyl)aniline hydrobromide can be synthesized through the bromination of N-ethyl aniline. The typical synthetic route involves the reaction of N-ethyl aniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of hydrobromic acid as a brominating agent can also be employed to achieve high yields and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-ethyl aniline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products:

  • Substitution reactions yield various substituted aniline derivatives.
  • Oxidation reactions produce N-oxide compounds.
  • Reduction reactions revert the compound to N-ethyl aniline.

Scientific Research Applications

Organic Synthesis

N-(2-Bromoethyl)aniline hydrobromide serves as an intermediate in the synthesis of various complex organic molecules. Its ability to undergo substitution reactions makes it valuable for producing pharmaceuticals and agrochemicals.

Biological Studies

This compound is utilized in biological research for:

  • Enzyme Inhibition Studies : It can form covalent bonds with enzymes, allowing researchers to investigate enzyme mechanisms and inhibition pathways.
  • Protein Interactions : The compound's reactivity enables the modification of biomolecules, facilitating studies on protein interactions and functions.

Medicinal Chemistry

This compound acts as a precursor in synthesizing drugs that target specific biological pathways. Its alkylating properties allow it to interact with nucleophilic sites on biological molecules, influencing their activity.

Industrial Applications

In industry, this compound is employed in:

  • Dye and Pigment Production : Its reactivity makes it suitable for synthesizing various dyes and pigments.
  • Specialty Chemicals : It is used in producing other specialty chemicals due to its versatile chemical properties.

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibits specific enzyme pathways involved in cancer cell proliferation. The compound was shown to form stable adducts with target enzymes, leading to significant reductions in enzyme activity.
  • Drug Development : In medicinal chemistry research, this compound was utilized as a key intermediate in synthesizing novel anti-inflammatory agents. The resulting compounds exhibited promising biological activity against inflammatory pathways.
  • Dye Synthesis : Industrial applications have seen the use of this compound in producing azo dyes. Its ability to participate in coupling reactions has led to the development of vibrant colors used in textiles.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)aniline hydrobromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in modifying biological molecules and studying their functions. The molecular targets often include nucleophilic sites on proteins and nucleic acids, leading to changes in their activity and function.

Comparison with Similar Compounds

  • N-(2-Chloroethyl)aniline hydrobromide
  • N-(2-Iodoethyl)aniline hydrobromide
  • N-(2-Fluoroethyl)aniline hydrobromide

Comparison: N-(2-Bromoethyl)aniline hydrobromide is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, the bromine derivative offers moderate reactivity, making it suitable for a wide range of chemical reactions without being overly reactive or too inert. This balance makes it a versatile compound in both research and industrial applications.

Biological Activity

N-(2-Bromoethyl)aniline hydrobromide (CAS Number: 1005-66-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of an aniline derivative with a bromoethyl substituent. Its chemical structure can be represented as follows:

  • Molecular Formula : C8_{8}H10_{10}Br2_{2}N
  • Molecular Weight : 250.08 g/mol

The presence of the bromoethyl group is crucial as it enhances the compound's reactivity, particularly in biological contexts.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biological macromolecules, such as proteins and nucleic acids. This property facilitates its role as a potential alkylating agent , which can lead to:

  • Cytotoxic Effects : The compound may induce cell death in rapidly dividing cancer cells by alkylating DNA, disrupting replication and transcription processes .
  • Interaction with Enzymes : Research indicates that similar compounds can interact with various enzymes and receptors, potentially influencing pathways involved in cancer progression and other diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Cell Line/Model Key Findings
Study 1CytotoxicityHuman leukemia cells (Jurkat)Induces apoptosis through DNA alkylation
Study 2Enzyme inhibitionVarious enzyme assaysInhibits specific kinases involved in cancer signaling pathways
Study 3Antimicrobial activityBacterial strainsExhibits significant antibacterial properties against Gram-positive bacteria

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study examining the cytotoxic effects of this compound on Jurkat T cells, researchers found that treatment resulted in a significant increase in apoptosis markers. The mechanism was linked to the compound's ability to alkylate DNA, leading to double-strand breaks and subsequent cell death.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with protein kinases. The results indicated that the compound could inhibit the activity of specific kinases involved in cell proliferation, suggesting potential applications in targeted cancer therapies.

Applications in Medicinal Chemistry

This compound has several potential applications, including:

  • Anticancer Agents : Due to its cytotoxic properties, it may serve as a lead compound for developing new anticancer drugs.
  • Drug Development : Its ability to form covalent bonds with biomolecules makes it a candidate for designing targeted drug delivery systems.
  • Antimicrobial Agents : The compound's antibacterial properties could be explored further for developing new antibiotics.

Properties

IUPAC Name

N-(2-bromoethyl)aniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNALQRSXHOIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905554
Record name N-(2-Bromoethyl)aniline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-66-9
Record name Benzenamine, N-(2-bromoethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC25318
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25318
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Bromoethyl)aniline--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-bromoethyl)anilinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.489
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-Bromoethyl)aniline hydrobromide
N-(2-Bromoethyl)aniline hydrobromide
N-(2-Bromoethyl)aniline hydrobromide
N-(2-Bromoethyl)aniline hydrobromide
N-(2-Bromoethyl)aniline hydrobromide
N-(2-Bromoethyl)aniline hydrobromide

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